molecular formula C14H14N2O3S B5508278 N-(5-ACETYL-4-METHYL-13-THIAZOL-2-YL)-2-METHOXYBENZAMIDE

N-(5-ACETYL-4-METHYL-13-THIAZOL-2-YL)-2-METHOXYBENZAMIDE

Cat. No.: B5508278
M. Wt: 290.34 g/mol
InChI Key: OKOWDJYFYYKSMT-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-6-4-5-7-11(10)19-3/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOWDJYFYYKSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide typically involves the reaction of 5-acetyl-4-methylthiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide
  • N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-hydroxybenzamide

Uniqueness

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

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